Methyl 3-[(3-chlorophenyl)amino]propanoate
Description
Methyl 3-[(3-chlorophenyl)amino]propanoate (CAS: 277745-44-5) is a propanoate ester derivative featuring a 3-chlorophenyl group linked via an amino moiety to the β-carbon of the ester. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol . The compound is of interest in medicinal chemistry due to its structural similarity to bioactive arylpropionates, often serving as a precursor or intermediate in drug synthesis .
Properties
IUPAC Name |
methyl 3-(3-chloroanilino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)5-6-12-9-4-2-3-8(11)7-9/h2-4,7,12H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIGGVNFTOYVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-chlorophenyl)amino]propanoate typically involves the reaction of 3-chlorophenylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-chlorophenyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Methyl 3-[(3-chlorophenyl)amino]propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-chlorophenyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical properties of Methyl 3-[(3-chlorophenyl)amino]propanoate and its analogues:
Analysis of Substituent Effects
Amino Group Influence
- Bioactivity: Amino-substituted propanoates are often explored for receptor-binding applications, whereas nitro or methyl derivatives (e.g., Methyl 3-(4-nitrophenyl)propanoate) may exhibit altered electronic properties, affecting interactions with biological targets .
Halogen Substituents
- Chlorine Position: Methyl 3-(2-chlorophenyl)propanoate (CAS 74124-86-0) has a lower similarity score (0.91) due to steric and electronic differences from the 3-Cl isomer .
Ester Group Variations
- Ethyl esters (e.g., CAS 7116-35-0) exhibit reduced polarity compared to methyl esters, impacting lipophilicity and bioavailability .
Biological Activity
Methyl 3-[(3-chlorophenyl)amino]propanoate, a compound with the molecular formula CHClN O and a molecular weight of approximately 227.69 g/mol, has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified as an ester and features a chlorophenyl group attached to a methylamino moiety. Its structure can be represented as follows:
This compound exhibits its biological effects through interactions with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : It may bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
The precise molecular targets remain under investigation, but initial studies suggest significant potential in therapeutic contexts, particularly in cancer treatment.
Antimicrobial Activity
Research indicates that this compound has exhibited antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibacterial drug development.
Anticancer Activity
A notable area of research focuses on the anticancer properties of this compound. In a study examining its effects on HCT-116 colon cancer cells, several derivatives were synthesized and tested. The results indicated that some derivatives displayed potent antiproliferative activity with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. Specifically, compounds 7a and 7g showed the highest inhibitory activity at 0.12 mg/mL .
| Compound | IC50 (mg/mL) | Activity |
|---|---|---|
| 7a | 0.12 | High |
| 7g | 0.12 | High |
| 7d | 0.81 | Moderate |
This suggests that this compound and its derivatives could serve as effective agents in cancer therapy.
Case Studies
- Colon Cancer Study : A series of experiments were conducted to evaluate the efficacy of this compound derivatives against HCT-116 cells. The study concluded that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer therapeutics .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of the compound against various bacterial strains. The findings suggested significant inhibitory effects, warranting further investigation into its application as an antibacterial agent.
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 3-chlorobenzylamine with methyl acrylate under basic conditions. This method allows for precise control over reaction parameters, enhancing yield and purity.
Industrial and Research Applications
- Pharmaceutical Development : The compound is being explored as a precursor in drug development due to its promising biological activities.
- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
